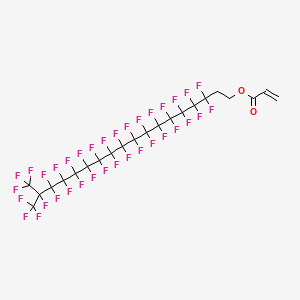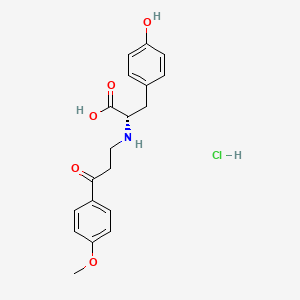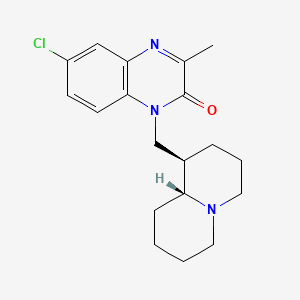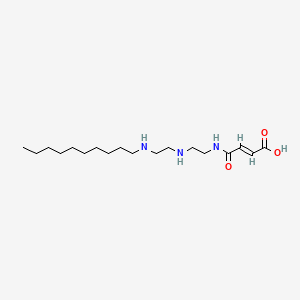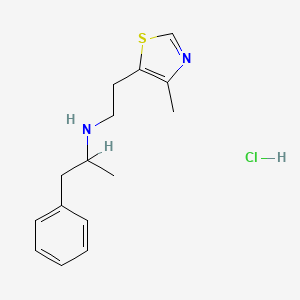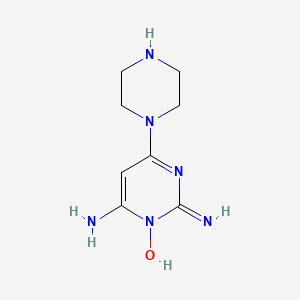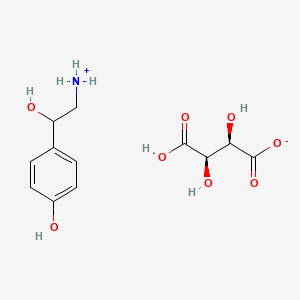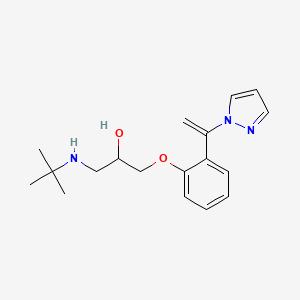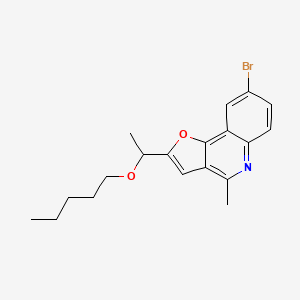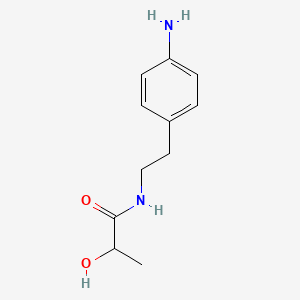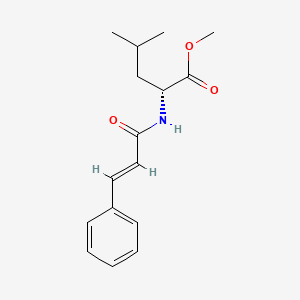
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- ist eine chemische Verbindung mit der Summenformel C16H21NO3 und einem Molekulargewicht von 275,348 . Diese Verbindung ist ein Derivat von D-Leucin, einer essentiellen Aminosäure, und weist eine Phenylpropenylgruppe auf, die am Stickstoffatom gebunden ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Die Synthese von D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Veresterung von D-Leucin mit Methanol in Gegenwart eines sauren Katalysators. Die Phenylpropenylgruppe wird dann durch eine Reaktion mit Zimtaldehyd unter basischen Bedingungen eingeführt. Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind jedoch für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von Alkoholen führt.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen auftreten, was zur Bildung neuer Derivate führt. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel.
Wissenschaftliche Forschungsanwendungen
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- wird in verschiedenen wissenschaftlichen Forschungsfeldern eingesetzt:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle bei der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Phenylpropenylgruppe kann ihre Bindungsaffinität und Spezifität verstärken, was zu unterschiedlichen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen vom Kontext seiner Verwendung und den spezifischen Zielstrukturen ab, mit denen es interagiert .
Analyse Chemischer Reaktionen
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Wirkmechanismus
The mechanism of action of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylpropenyl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .
Vergleich Mit ähnlichen Verbindungen
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
L-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)-: Das L-Isomer der Verbindung, das möglicherweise unterschiedliche biologische Aktivitäten aufweist.
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Ethylester, (E)-: Ein Ethylesterderivat mit möglicherweise unterschiedlichen chemischen Eigenschaften.
D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (Z)-: Das Z-Isomer, das möglicherweise unterschiedliche Reaktivität und biologische Wirkungen zeigt. Die Einzigartigkeit von D-Leucin, N-(1-Oxo-3-phenyl-2-propenyl)-, Methylester, (E)- liegt in seiner spezifischen Stereochemie und seinen funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
127852-94-2 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
methyl (2R)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1 |
InChI-Schlüssel |
OXFYLVKTVPTJPQ-ATWMFIQVSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


